Chloranthalactone E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

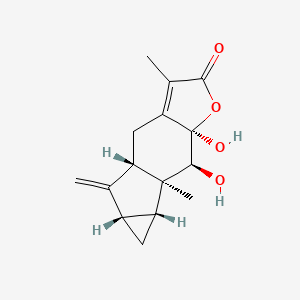

Chloranthalactone E is part of a family of natural lindenane-type sesquiterpenoids, mainly isolated from the Chloranthaceae family. These compounds have been the focus of various synthetic strategies due to their complex structures and potential bioactivities (Yue et al., 2012).

Synthesis Analysis

The synthesis of Chloranthalactone E and related compounds involves key steps such as substrate-controlled Matteson epoxidation of ketone and highly diastereoselective intramolecular Hodgson cyclopropanation. These steps are crucial for constructing the challenging cis, trans-3/5/6 tricyclic skeleton. Additionally, methodologies for the γ-alkylidenebutenolide ring formation have been developed (Yue et al., 2012).

Molecular Structure Analysis

The structure of Chloranthalactone E, like other lindenane sesquiterpenoids, features a cis, trans-3/5/6 tricyclic skeleton that is a hallmark of this family of compounds. This structure has been elucidated through spectroscopic methods and chemical studies, highlighting its complexity and the challenges in synthetic chemistry (Takeda et al., 1993).

Chemical Reactions and Properties

Chloranthalactone E undergoes various chemical reactions that illustrate its reactivity and the possibility of forming derivatives. For example, organocatalytic asymmetric chlorolactonization has been applied to cyclize certain acids in the presence of N-chlorinated hydantoins, demonstrating the synthetic utility of chlorolactones in producing enantioselective compounds (Whitehead et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis : Chloranthalactone E, along with other sesquiterpenoids like chloranthalactone A, B, and F, has been isolated from various plants, leading to research in their synthesis and structural analysis. This includes studies on their natural extraction, synthetic strategies, and structural elucidation through spectroscopic methods (Yue et al., 2012).

Pharmacological Properties : Investigations have been conducted into the pharmacological properties of compounds like chloranthalactone B, which has shown potential anti-inflammatory effects in studies. This includes inhibition of nitric oxide production and pro-inflammatory mediators in macrophages, suggesting that similar compounds could have therapeutic applications in inflammatory diseases (Li et al., 2016).

Medicinal Applications : Compounds related to Chloranthalactone E, derived from plants like Chloranthus spp., have been studied for their medicinal applications. This includes the isolation of various sesquiterpenes and the exploration of their potential therapeutic benefits, such as anti-tumor activities (Wu et al., 2007).

Chemical Constituents Study : There have been studies on the chemical constituents of plants containing Chloranthalactone E and related compounds. These studies often aim to identify new compounds and understand their chemical properties, contributing to the broader knowledge of plant-derived chemicals (Chen et al., 2015).

Wirkmechanismus

Target of Action

Chloranthalactone E, a labdane diterpene, is primarily known to target nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages . Nitric oxide is a crucial signaling molecule involved in numerous physiological and pathological processes. It plays a significant role in the immune system, where it acts as a cytotoxic agent during immune responses .

Mode of Action

It is known to inhibit no production in lps-activated raw 2647 macrophages . This suggests that Chloranthalactone E may interact with the enzymes or pathways involved in NO synthesis, leading to a decrease in NO production.

Result of Action

The primary known result of Chloranthalactone E’s action is the inhibition of NO production in LPS-activated RAW 264.7 macrophages . By inhibiting NO production, Chloranthalactone E may modulate immune responses and exhibit anti-inflammatory effects.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1S,7R,8S,9S,10R,12S)-7,8-dihydroxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-6-8-4-11(8)14(3)9(6)5-10-7(2)12(16)19-15(10,18)13(14)17/h8-9,11,13,17-18H,1,4-5H2,2-3H3/t8-,9+,11-,13+,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLXBYGPGVKTBK-NRLMIDHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(=C)C4CC4C3(C(C2(OC1=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@@H]([C@@]2(OC1=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloranthalactone E | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.